
tert-Butyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate
描述
Tert-Butyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate, also known as TB-TPC, is an organic compound that is used in a variety of laboratory experiments. TB-TPC is a versatile reagent that has been used in the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and other organic compounds. TB-TPC is also used in the study of biochemical and physiological effects, as well as in the study of drug mechanisms of action. In
科学研究应用
Tert-Butyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. This compound has also been used in the study of biochemical and physiological effects, as well as in the study of drug mechanisms of action. This compound has been used to study the effects of drugs on the brain, as well as to study the effects of drugs on the heart, lungs, and other organs. This compound has also been used in the study of the effects of drugs on the immune system, as well as the effects of drugs on cancer cells.
作用机制
The mechanism of action of tert-Butyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate is not fully understood, but it is believed to act by binding to certain receptors in the brain, which can then affect the release of neurotransmitters. This compound is also thought to act as an agonist, which means that it can activate certain receptors in the brain, leading to the release of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it is believed to have a variety of effects. It has been shown to have a stimulatory effect on the release of dopamine, which is a neurotransmitter involved in reward and pleasure. This compound has also been shown to have an inhibitory effect on the release of serotonin, which is a neurotransmitter involved in mood regulation. This compound has also been shown to have an inhibitory effect on the release of norepinephrine, which is a neurotransmitter involved in arousal and alertness.
实验室实验的优点和局限性
Tert-Butyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is generally well tolerated by the body. It is also relatively non-toxic and has a low potential for abuse. However, this compound has some limitations for use in laboratory experiments. It is not as potent as some other compounds, and it has a short half-life, which means that its effects may not last as long as other compounds.
未来方向
The future of tert-Butyl 4-(1H-tetrazol-5-yl)piperidine-1-carboxylate is largely unknown, but there are a few potential directions that could be explored. This compound could be used in the development of new drugs or therapies, as it has been shown to have a variety of effects on the brain and other organs. This compound could also be used to study the effects of drugs on the immune system, as well as the effects of drugs on cancer cells. Additionally, this compound could be used to study the effects of drugs on the heart, lungs, and other organs. Finally, this compound could be further studied to better understand its mechanism of action and potential therapeutic uses.
属性
IUPAC Name |
tert-butyl 4-(2H-tetrazol-5-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)16-6-4-8(5-7-16)9-12-14-15-13-9/h8H,4-7H2,1-3H3,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATXQENSVJAHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

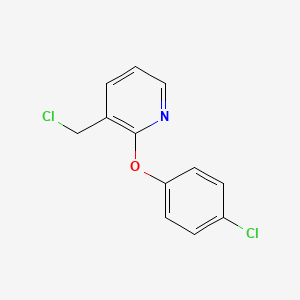
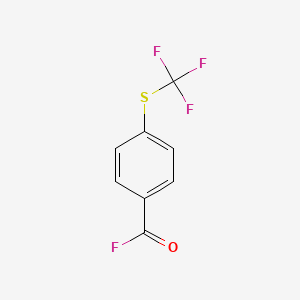
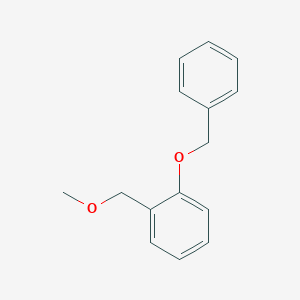
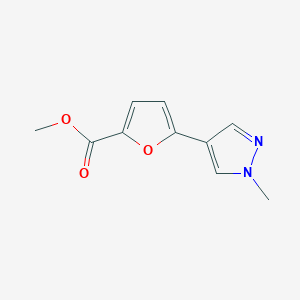
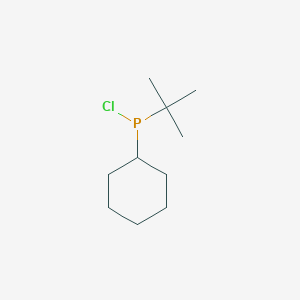
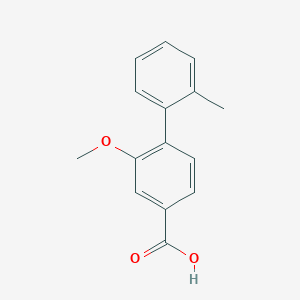
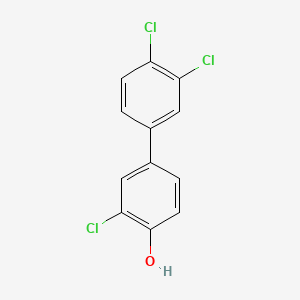

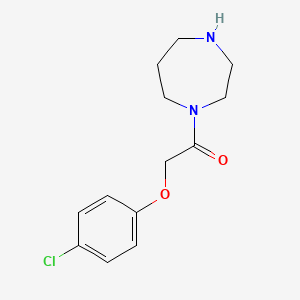
![4-[3,3,3-Trifluoro-2-(trifluoromethyl)propen-1-yl]chlorobenzene](/img/structure/B6320133.png)

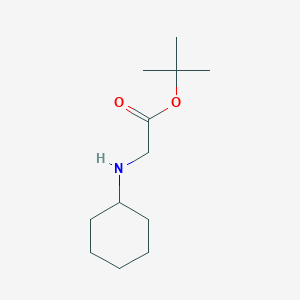

![1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95%](/img/structure/B6320146.png)